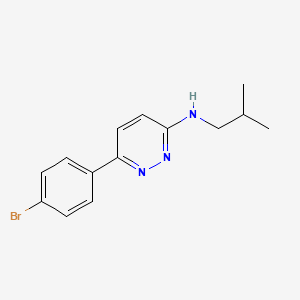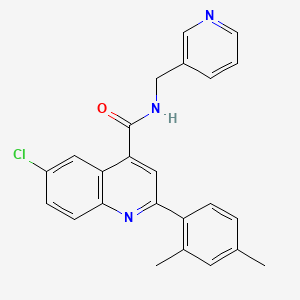
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a proline-based derivative that has been synthesized using different methods. CFPP has been found to exhibit unique biological properties that make it a promising candidate for further scientific investigation.
作用机制
The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide is not fully understood; however, it has been suggested that N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide exerts its biological effects by inhibiting the activity of specific enzymes involved in various cellular processes. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit low toxicity, making it a promising candidate for further investigation.
实验室实验的优点和局限性
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has several advantages for use in laboratory experiments, including its easy synthesis and low toxicity. However, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has some limitations, including its low solubility in water and its instability at high temperatures.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. One direction is the development of novel anticancer agents based on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Another direction is the investigation of the anti-inflammatory and antioxidant properties of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide for the treatment of inflammatory diseases. Furthermore, the synthesis of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide derivatives with improved solubility and stability could lead to the development of more potent and effective compounds. Overall, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has great potential for further scientific investigation and development of novel therapeutic agents.
合成方法
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form 4-chloro-N-(2-fluorobenzoyl)aniline. This intermediate compound is then reacted with proline to form N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Other methods of synthesis include the reaction of 4-chloro-N-(2-fluorobenzoyl)aniline with proline in the presence of a coupling reagent.
科学研究应用
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-12-7-9-13(10-8-12)21-17(23)16-6-3-11-22(16)18(24)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZXGBZGFDAYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)